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Compound of Interest

Compound Name:
1-methyl-2-[(E)-tridec-8-

enyl]quinolin-4-one

Cat. No.: B10829570 Get Quote

Disclaimer: No specific experimental data on the cross-species efficacy of 1-methyl-2-[(E)-
tridec-8-enyl]quinolin-4-one was found in publicly available literature. This guide provides a

comparative analysis based on the broader class of 2-alkyl and 2-alkenyl-4-quinolones to offer

insights into their potential biological activities and facilitate future research.

The quinolone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives

exhibiting a wide range of biological activities.[1][2][3][4] The 2-alkyl and 2-alkenyl-4-

quinolones, in particular, have garnered significant interest for their antimicrobial and other

therapeutic properties.[5] This guide summarizes the known biological activities of this class of

compounds, provides standardized experimental protocols for their evaluation, and compares

their performance where data is available.

Comparative Efficacy of 2-Alkyl/Alkenyl-4-
Quinolones
The biological activity of 2-alkyl/alkenyl-4-quinolones is significantly influenced by the nature of

the substituent at the C-2 position, the N-1 position, and other substitutions on the quinolone

ring.

Antibacterial Activity
2-Alkyl-4-quinolones are known for their activity against a range of bacteria, particularly Gram-

positive strains. The length and saturation of the alkyl/alkenyl chain at the C-2 position play a

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10829570?utm_src=pdf-interest
https://www.benchchem.com/product/b10829570?utm_src=pdf-body
https://www.benchchem.com/product/b10829570?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6421866/
http://article.sapub.org/10.5923.j.ajoc.20150504.03.html
https://www.mdpi.com/1420-3049/30/1/163
https://pubmed.ncbi.nlm.nih.gov/38824680/
https://www.mdpi.com/1420-3049/25/23/5689
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


crucial role in determining the potency and spectrum of activity.

Compound Class Target Organisms
Reported Activity
(MIC/IC50)

Key Findings

2-Alkyl-4-quinolones

Gram-positive

bacteria (e.g.,

Staphylococcus

aureus, Bacillus

cereus)

MICs ≤ 3.12 to 25

µg/mL

Activity is dependent

on the alkyl chain

length.

Gram-negative

bacteria

Generally less active

than against Gram-

positive bacteria.

Mycobacterium

tuberculosis

Weakly active (MIC of

50 µg/mL for some

analogs).

2-Alkenyl-4-

quinolones

Mycobacterium

tuberculosis

Superior inhibitory

effect compared to

alkyl analogues.

The double bond in

the alkenyl chain

enhances

antimycobacterial

activity.

Methicillin-resistant

Staphylococcus

aureus (MRSA)

MIC values of 2–128

mg/L.

N-methyl-2-alkenyl-

4(1H)-quinolones

Mycobacterium

tuberculosis

Inhibits MurE ligase in

the micromolar range.

N-methylation can

influence activity.

Antifungal Activity
Certain 4-hydroxy-2-quinolone analogs with long alkyl side chains have demonstrated potent

antifungal activity.
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Compound Class Target Organism
Reported Activity
(IC50)

Key Findings

4-hydroxy-2-

quinolones with C-3

alkyl chain

Aspergillus flavus

IC50 = 1.05 µg/mL for

a brominated analog

with a nonyl side

chain.

Activity is influenced

by the length of the

alkyl chain and

substituents on the

quinolone ring.

Antimalarial Activity
Halogenated 4-quinolone derivatives have been investigated for their potential as antimalarial

agents.

Compound Class Target Organism
Reported Activity
(IC50)

Key Findings

Halogenated N-allyl-4-

quinolones

Plasmodium

falciparum

(chloroquine-sensitive

and -resistant strains)

IC50 values ranging

between 4 and 70 µM.

Moderate

antiplasmodial

activities observed.

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the

biological activities of these compounds.

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) for Antibacterial Activity
This protocol is used to determine the lowest concentration of a compound that inhibits the

visible growth of a bacterium.

Workflow:
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Preparation

Incubation Analysis

Prepare serial dilutions of test compound

Inoculate dilutions with bacteria in 96-well plate

Prepare standardized bacterial inoculum

Incubate at 37°C for 18-24 hours Visually inspect for turbidity Determine MIC (lowest concentration with no growth)

Click to download full resolution via product page

Workflow for MIC Determination.

Methodology:

Compound Preparation: A stock solution of the test compound is prepared in a suitable

solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate

using appropriate growth medium (e.g., Mueller-Hinton Broth).

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is

prepared from a fresh culture of the test organism.

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to

achieve a final concentration of approximately 5 x 10^5 CFU/mL.

Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth (turbidity) is observed. Positive and negative controls (wells with and

without bacteria, respectively) are included.

Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol assesses the ability of a compound to inhibit the growth of a fungal strain.

Methodology:
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Compound and Spore Preparation: Similar to the MIC protocol, serial dilutions of the test

compound are prepared. A standardized spore suspension of the test fungus (e.g.,

Aspergillus flavus) is prepared.

Inoculation and Incubation: The diluted compound is mixed with the fungal spore suspension

in a 96-well plate and incubated under appropriate conditions (e.g., 28°C for 48-72 hours).

Growth Inhibition Assessment: Fungal growth can be assessed visually or by measuring the

optical density at a specific wavelength. The IC50 value (the concentration that inhibits 50%

of fungal growth) is then calculated.

Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial

DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This leads to the

disruption of DNA synthesis and ultimately cell death. For 2-alkenyl-4-quinolones targeting

Mycobacterium tuberculosis, inhibition of the MurE ligase, an enzyme involved in peptidoglycan

biosynthesis, has been identified as a key mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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